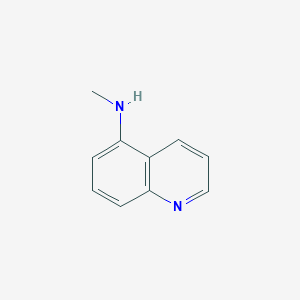N-methylquinolin-5-amine
CAS No.: 7506-67-4
Cat. No.: VC2410882
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7506-67-4 |
|---|---|
| Molecular Formula | C10H10N2 |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | N-methylquinolin-5-amine |
| Standard InChI | InChI=1S/C10H10N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2-7,11H,1H3 |
| Standard InChI Key | BDLNGDAQWHSFBU-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC2=C1C=CC=N2 |
| Canonical SMILES | CNC1=CC=CC2=C1C=CC=N2 |
Introduction
Chemical Properties and Structure
Physical Properties
N-methylquinolin-5-amine possesses distinct physical and chemical characteristics that influence its behavior in various applications. The compound exists as a colorless oil under standard conditions and demonstrates specific physical properties as outlined in Table 1.
Table 1: Physical Properties of N-methylquinolin-5-amine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molecular Weight | 158.2 g/mol | |
| Physical State | Colorless oil | |
| Boiling Point | 306.7°C | |
| Flash Point | 139.3°C | |
| Recommended Storage | +2 to +8°C |
The compound demonstrates moderate solubility in organic solvents such as ethanol, methanol, and dichloromethane, facilitating its manipulation in laboratory settings and synthetic procedures.
Structural Characteristics
The molecular structure of N-methylquinolin-5-amine consists of a quinoline core (a benzene ring fused with a pyridine ring) with an N-methylamino group at the 5-position. This structural arrangement contributes to its chemical reactivity and biological properties. The structural identifiers for the compound are presented in Table 2.
Table 2: Structural Identifiers of N-methylquinolin-5-amine
The structure features two nitrogen atoms: one within the pyridine ring of the quinoline scaffold and the other in the exocyclic N-methylamino group. This arrangement creates interesting electronic properties and reactivity patterns, particularly at the amino nitrogen, which serves as a nucleophilic center for further functionalization .
Synthesis Methods
Common Synthetic Routes
Several synthetic approaches have been developed for the preparation of N-methylquinolin-5-amine, with the choice of method often dependent on available starting materials and desired scale. One well-documented synthesis pathway involves the methylation of quinolin-5-amine, which serves as an efficient route to the target compound .
A commonly employed laboratory-scale synthesis involves the following procedure:
-
Purification of the compound through column chromatography using a petroleum ether/ethyl acetate (50:1) mixture as the eluent
-
Isolation of the product as a colorless oil
Alternative synthetic approaches may involve:
-
N-methylation of quinolin-5-amine using methanol through a borrowing hydrogen strategy
-
Reductive amination using formaldehyde and a reducing agent
-
Direct methylation using methylating agents such as methyl iodide in the presence of appropriate bases
Spectroscopic Characterization
Spectroscopic data provides essential confirmation of the compound's structure and purity. The reported nuclear magnetic resonance (NMR) data for N-methylquinolin-5-amine is presented in Table 3.
Table 3: NMR Spectroscopic Data for N-methylquinolin-5-amine
The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the quinoline ring system, along with the methyl group attached to the amino nitrogen. The singlet at δ 2.94 ppm, integrating for three protons, is indicative of the N-methyl group, while the broad singlet at δ 4.43 ppm corresponds to the amino proton .
Biological Activities
Structure-Activity Relationships
The biological activity of N-methylquinolin-5-amine and its derivatives is closely related to their structural features. The position and nature of substituents on the quinoline ring system significantly influence the compound's interaction with biological targets. For instance, related compounds with modifications at the C-8 position have demonstrated improved solubility and enhanced biological activity .
Research Applications
Medicinal Chemistry
N-methylquinolin-5-amine serves as a valuable building block in medicinal chemistry, providing a scaffold for the development of more complex bioactive molecules. Its unique structural features, particularly the N-methylamino group at the 5-position, offer opportunities for further functionalization and optimization of biological properties .
Key applications in medicinal chemistry include:
-
Development of antimalarial agents
-
Design of antibacterial compounds
-
Synthesis of anticancer agents
-
Creation of enzyme inhibitors for various therapeutic targets
The compound's reactivity allows for diverse chemical transformations, enabling the creation of compound libraries for structure-activity relationship studies and drug discovery efforts .
Chemical Research
Beyond medicinal applications, N-methylquinolin-5-amine holds significance in organic synthesis and chemical research. The compound serves as a model system for studying:
-
N-methylation reactions, particularly those employing methanol as a methylating agent through borrowing hydrogen strategies
-
Catalytic systems for C-N bond formation
Recent developments in synthetic methodologies have expanded the utility of N-methylquinolin-5-amine in chemical research. Studies exploring homogeneous, heterogeneous, and photocatalytic systems for N-methylation reactions highlight the compound's importance in advancing synthetic organic chemistry .
Proper laboratory safety protocols should be observed when working with this compound, including the use of appropriate personal protective equipment (gloves, lab coat, and safety glasses) and adequate ventilation .
Current Research and Future Perspectives
Research involving N-methylquinolin-5-amine continues to evolve, with ongoing investigations into its potential applications in various fields. Current research directions include:
-
Development of more efficient synthetic routes for N-methylquinolin-5-amine and its derivatives
-
Exploration of the compound's activity against specific disease targets
-
Investigation of structure-activity relationships to enhance biological properties
-
Application in the synthesis of more complex bioactive molecules
Future research may focus on addressing challenges related to the compound's physicochemical properties, such as solubility at physiological pH, which has been a limiting factor for some quinoline derivatives in drug development . Additional studies exploring the specific biological targets and mechanisms of action will further elucidate the potential therapeutic applications of N-methylquinolin-5-amine and related compounds.
The development of novel catalytic systems for the efficient synthesis of N-methylquinolin-5-amine and its derivatives represents another promising research direction, potentially enabling more sustainable and cost-effective production methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume